molecular formula C15H20N4O4 B2822659 ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate CAS No. 1209332-25-1

ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate

Cat. No.: B2822659
CAS No.: 1209332-25-1
M. Wt: 320.349
InChI Key: KAQIJGMWELAUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate is a piperidine-based compound featuring two key functional groups:

  • 4-{[(Pyridin-3-yl)carbamoyl]formamido}: A dual amide linkage connecting the piperidine ring to a pyridin-3-yl moiety. The pyridine ring introduces aromaticity and hydrogen-bonding capability, which may influence binding to biological targets such as kinases or receptors .

This compound is structurally analogous to intermediates in kinase inhibitor synthesis, where piperidine scaffolds are frequently employed for conformational flexibility and target engagement .

Properties

IUPAC Name

ethyl 4-[[2-oxo-2-(pyridin-3-ylamino)acetyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-2-23-15(22)19-8-5-11(6-9-19)17-13(20)14(21)18-12-4-3-7-16-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQIJGMWELAUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Pyridine derivatives in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference
Ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate Piperidine core, pyridin-3-yl carbamoyl, ethyl ester ~349.36* Potential kinase inhibition due to pyridine’s nitrogen interaction with ATP-binding pockets N/A
Ethyl 4-{[(2-fluorophenyl)carbamoyl]formamido}piperidine-1-carboxylate 2-Fluorophenyl substituent instead of pyridin-3-yl 337.35 Enhanced metabolic stability via fluorine’s electron-withdrawing effects; antiviral research
(3S,4R)-tert-Butyl 4-(3-((2-(1H-pyrazol-4-yl)ethyl)carbamoyl)-4-fluorophenyl)piperidine-1-carboxylate Bulky tert-butyl ester, pyrazole, fluorophenyl ~512.55* Selective GPCR kinase 2 inhibition; improved selectivity due to steric hindrance
tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate tert-Butyl ester, pyridin-3-yl substituent ~278.36* Intermediate in drug synthesis; higher lipophilicity than ethyl esters
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine core, hydroxyl, diphenyl groups ~476.54 Antibacterial/antitumor activity; hydroxyl group enhances solubility

*Calculated based on molecular formula.

Key Comparative Insights

Biological Activity :

  • Piperidine-carboxylates with pyrazole (e.g., ) or pyrimidine (e.g., ) substituents show kinase or enzyme inhibition, suggesting the target compound may share similar mechanisms but with altered selectivity due to its pyridine moiety.
  • Hydroxyl groups (e.g., ) improve solubility but may reduce stability under acidic conditions compared to amide-linked derivatives.

Synthetic Routes :

  • The target compound’s synthesis likely involves carbodiimide-mediated amide coupling (similar to ) and esterification.
  • Deprotection strategies (e.g., TFA-mediated removal of tert-butyl groups in ) contrast with the stability of ethyl esters under acidic conditions.

Physicochemical Properties

Property Target Compound 2-Fluorophenyl Analogue tert-Butyl Pyridin-3-yl
Molecular Weight ~349.36 337.35 ~278.36
logP (Predicted) ~1.8 ~2.1 ~3.0
Hydrogen Bond Donors 3 3 1
Hydrogen Bond Acceptors 6 6 3

Research Implications

  • Drug Design : The pyridin-3-yl carbamoyl group may optimize interactions with polar residues in enzymatic active sites, while the ethyl ester balances solubility and permeability.
  • SAR Studies : Fluorine or pyrazole substitutions (as in ) could refine selectivity and pharmacokinetics in future derivatives.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., piperidine ring protons at δ 1.5–3.5 ppm, ester carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material) .

How can computational modeling predict the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : Use tools like Glide (Schrödinger) to simulate binding to targets (e.g., kinases or GPCRs). Glide’s OPLS-AA force field and Monte Carlo sampling improve pose accuracy .
  • ADMET Prediction : Software like SwissADME estimates pharmacokinetics (e.g., logP for lipophilicity, CYP450 interactions) based on substituent effects (e.g., pyridinyl carbamoyl groups may enhance solubility) .
    Validation : Cross-check docking results with experimental IC50 values from enzyme assays .

What safety protocols are essential when handling this compound?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., DMF) .
  • Emergency Measures : Immediate access to eye wash stations and neutralizing agents (e.g., sodium bicarbonate for acid spills) .

How can researchers optimize reaction conditions to enhance enantiomeric purity in related compounds?

Advanced Research Question

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-metal complexes) during piperidine functionalization .
  • Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution methods .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves enantioselectivity .

What strategies mitigate toxicity risks in biological assays involving this compound?

Advanced Research Question

  • Dose-Response Studies : Start with low concentrations (µM range) and use cell viability assays (e.g., MTT) to establish IC50 .
  • Metabolite Screening : LC-MS identifies reactive metabolites (e.g., glutathione adducts) that indicate hepatotoxicity risks .
  • In Silico Toxicity Tools : Derek Nexus predicts structural alerts (e.g., Michael acceptors from carbamoyl groups) .

How do structural modifications (e.g., pyridinyl vs. phenyl substituents) influence this compound’s pharmacokinetics?

Advanced Research Question

  • Pyridinyl Groups : Enhance solubility via hydrogen bonding but may reduce membrane permeability. Compare logD values (e.g., pyridinyl logD ~1.5 vs. phenyl ~2.8) .
  • Ester vs. Carboxylic Acid : Ethyl esters improve bioavailability but require hydrolysis in vivo for activity. Test stability in simulated gastric fluid (pH 2) .

What are the limitations of current synthetic methods for scaling up production?

Advanced Research Question

  • Cost of Coupling Agents : Replace EDC/HOBt with cheaper alternatives (e.g., CDI) for large-scale carbamoylation .
  • Purification Challenges : Switch from column chromatography to recrystallization or continuous flow systems to reduce solvent waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.